Cas no 921132-93-6 (3-(benzenesulfonyl)-N-4-bromo-2-(2-chlorobenzoyl)phenylpropanamide)

3-(Benzenesulfonyl)-N-4-bromo-2-(2-chlorobenzoyl)phenylpropanamide is a specialized organic compound featuring a unique structural framework combining benzenesulfonyl, bromophenyl, and chlorobenzoyl moieties. This molecule exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis, owing to its multifunctional reactivity. The presence of sulfonyl and halogenated aromatic groups enhances its utility in cross-coupling reactions and as a precursor for bioactive derivatives. Its well-defined structure allows for precise modifications, making it valuable in medicinal chemistry research. The compound's stability under standard conditions ensures reliable handling and storage. Further applications may include exploration in kinase inhibition or as a scaffold for developing targeted therapeutics. Analytical characterization confirms high purity and consistent batch-to-batch reproducibility.
3-(benzenesulfonyl)-N-4-bromo-2-(2-chlorobenzoyl)phenylpropanamide structure
921132-93-6 structure
Product Name:3-(benzenesulfonyl)-N-4-bromo-2-(2-chlorobenzoyl)phenylpropanamide
CAS No:921132-93-6
MF:C22H17BrClNO4S
MW:506.796683073044
CID:5979873
PubChem ID:18560860
Update Time:2025-10-30

3-(benzenesulfonyl)-N-4-bromo-2-(2-chlorobenzoyl)phenylpropanamide Chemical and Physical Properties

Names and Identifiers

    • 3-(benzenesulfonyl)-N-4-bromo-2-(2-chlorobenzoyl)phenylpropanamide
    • 3-(benzenesulfonyl)-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]propanamide
    • Propanamide, N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(phenylsulfonyl)-
    • F1821-0231
    • N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-3-(phenylsulfonyl)propanamide
    • AKOS024611675
    • 921132-93-6
    • Inchi: 1S/C22H17BrClNO4S/c23-15-10-11-20(18(14-15)22(27)17-8-4-5-9-19(17)24)25-21(26)12-13-30(28,29)16-6-2-1-3-7-16/h1-11,14H,12-13H2,(H,25,26)
    • InChI Key: ZKBBFRRUOMGFJC-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(Br)C=C1C(=O)C1=CC=CC=C1Cl)(=O)CCS(C1=CC=CC=C1)(=O)=O

Computed Properties

  • Exact Mass: 504.97502g/mol
  • Monoisotopic Mass: 504.97502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 704
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 88.7Ų

Experimental Properties

  • Density: 1.529±0.06 g/cm3(Predicted)
  • Boiling Point: 749.7±60.0 °C(Predicted)
  • pka: 12.05±0.70(Predicted)

3-(benzenesulfonyl)-N-4-bromo-2-(2-chlorobenzoyl)phenylpropanamide Pricemore >>

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Additional information on 3-(benzenesulfonyl)-N-4-bromo-2-(2-chlorobenzoyl)phenylpropanamide

Introduction to 3-(benzenesulfonyl)-N-4-bromo-2-(2-chlorobenzoyl)phenylpropanamide (CAS No. 921132-93-6)

3-(benzenesulfonyl-N-4-bromo-2-(2-chlorobenzoyl)phenylpropanamide) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 921132-93-6, represents a unique molecular structure that combines multiple functional groups, making it a promising candidate for various biological and chemical applications.

The molecular framework of 3-(benzenesulfonyl-N-4-bromo-2-(2-chlorobenzoyl)phenylpropanamide) is characterized by the presence of a benzenesulfonyl group, a brominated phenyl ring, and a chlorobenzoyl moiety. These functional groups contribute to its distinct chemical properties and potential biological activities. The benzenesulfonyl group is known for its role in enhancing the binding affinity of molecules to biological targets, while the bromine and chlorine substituents on the phenyl rings can influence the compound's metabolic stability and interaction with enzymes.

In recent years, there has been growing interest in developing novel compounds that exhibit potent pharmacological effects. The structure of 3-(benzenesulfonyl-N-4-bromo-2-(2-chlorobenzoyl)phenylpropanamide) aligns well with this trend, as it incorporates multiple pharmacophores that could potentially modulate biological pathways involved in diseases such as cancer, inflammation, and neurodegeneration. The compound's dual functionality, stemming from its benzenesulfonyl and chlorobenzoyl groups, suggests that it may have applications in drug design where precise molecular interactions are crucial.

One of the most compelling aspects of 3-(benzenesulfonyl-N-4-bromo-2-(2-chlorobenzoyl)phenylpropanamide) is its potential as a scaffold for further chemical modifications. Researchers have been exploring various derivatives of this compound to optimize its pharmacological properties. For instance, modifications to the bromine or chlorine substituents could alter the compound's solubility, bioavailability, and target specificity. Such modifications are essential for developing drugs that can effectively reach their intended biological targets while minimizing off-target effects.

The benzenesulfonyl group in 3-(benzenesulfonyl-N-4-bromo-2-(2-chlorobenzoyl)phenylpropanamide) is particularly noteworthy due to its ability to form strong hydrogen bonds with biological targets. This property makes it an attractive moiety for designing molecules that can interact tightly with enzymes or receptors. In fact, several recent studies have highlighted the importance of benzenesulfonyl groups in enhancing the efficacy of small-molecule drugs. The presence of this group in 3-(benzenesulfonyl-N-4-bromo-2-(2-chlorobenzoyl)phenylpropanamide) suggests that it may be capable of achieving high binding affinities with therapeutic targets.

Another key feature of this compound is its structural complexity, which allows for multiple points of interaction with biological systems. The combination of a benzenesulfonyl group, brominated phenyl ring, and chlorobenzoyl moiety creates a molecule that can engage with various biological targets simultaneously. This multifunctionality is particularly valuable in drug development, where targeting multiple pathways can lead to more effective therapeutic outcomes.

In the context of current research trends, 3-(benzenesulfonyl-N-4-bromo-2-(2-chlorobenzoyl)phenylpropanamide) represents an excellent example of how structural complexity can be leveraged to develop novel pharmacological agents. The compound's unique combination of functional groups makes it a versatile tool for medicinal chemists looking to explore new therapeutic strategies. Its potential applications in areas such as oncology and anti-inflammatory therapy are particularly exciting, given the ongoing efforts to develop more effective treatments for these conditions.

The synthesis of 3-(benzenesulfonyl-N-4-bromo-2-(2-chlorobenzoyl)phenylpropanamide) involves multiple steps that require precise control over reaction conditions. The introduction of bromine and chlorine substituents into the phenyl rings necessitates careful selection of reagents and catalysts to ensure high yields and purity. Additionally, the formation of the benzenesulfonyl group requires optimization to minimize side reactions and byproduct formation.

In conclusion, 3-(benzenesulfonyl-N-4-bromo-2-(2-chlorobenzoyl)phenylpropanamide) (CAS No. 921132-93-6) is a promising compound with significant potential in pharmaceutical research. Its unique molecular structure, characterized by functional groups such as benzenesulfonyl, bromine-substituted phenyl rings, and chlorobenzoyl moieties, makes it an attractive candidate for further development. The compound's ability to interact with multiple biological targets simultaneously suggests that it could play a crucial role in the design of next-generation therapeutics.

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